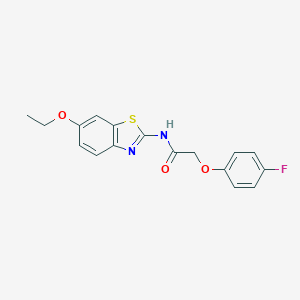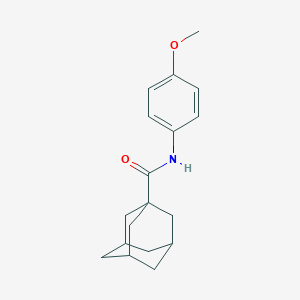
8-(allylsulfanyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(allylsulfanyl)-9H-purin-6-amine, also known as 8-ASA, is a purine analog that has been studied for its potential therapeutic applications. It is a synthetic compound that has shown promise in treating various diseases, including cancer and viral infections. In
Mécanisme D'action
The mechanism of action of 8-(allylsulfanyl)-9H-purin-6-amine is not fully understood, but it has been proposed that the compound exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and replication. This inhibition leads to the disruption of cell proliferation and ultimately cell death. In addition, 8-(allylsulfanyl)-9H-purin-6-amine has been shown to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
8-(allylsulfanyl)-9H-purin-6-amine has been reported to have several biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and replication, leading to the disruption of cell proliferation and ultimately cell death. In addition, 8-(allylsulfanyl)-9H-purin-6-amine has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound has also been reported to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-(allylsulfanyl)-9H-purin-6-amine in lab experiments is its potential therapeutic applications in various diseases, including cancer and viral infections. The compound has shown promising results in vitro and in vivo studies, and its mechanism of action is being further investigated. However, one of the limitations of using 8-(allylsulfanyl)-9H-purin-6-amine in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 8-(allylsulfanyl)-9H-purin-6-amine. One of the areas of research is the development of more efficient synthesis methods with higher yields. Another area of research is the investigation of the compound's mechanism of action and its potential therapeutic applications in other diseases, such as neurodegenerative and autoimmune diseases. Additionally, the development of more soluble derivatives of 8-(allylsulfanyl)-9H-purin-6-amine could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 8-(allylsulfanyl)-9H-purin-6-amine involves the reaction of 6-chloropurine with allylthiol in the presence of a base. This reaction results in the formation of 8-(allylsulfanyl)-9H-purine, which is then further reacted with ammonia to yield 8-(allylsulfanyl)-9H-purin-6-amine. The synthesis of 8-(allylsulfanyl)-9H-purin-6-amine has been reported in several studies, and the compound has been synthesized using different methods with varying yields.
Applications De Recherche Scientifique
8-(allylsulfanyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. Several studies have reported the anticancer activity of 8-(allylsulfanyl)-9H-purin-6-amine against different cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also shown antiviral activity against hepatitis B virus and herpes simplex virus. In addition, 8-(allylsulfanyl)-9H-purin-6-amine has been studied for its potential neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
8-(allylsulfanyl)-9H-purin-6-amine |
|---|---|
Formule moléculaire |
C8H9N5S |
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
8-prop-2-enylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5S/c1-2-3-14-8-12-5-6(9)10-4-11-7(5)13-8/h2,4H,1,3H2,(H3,9,10,11,12,13) |
Clé InChI |
DOYSLTRBQNHREN-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(N1)C(=NC=N2)N |
SMILES canonique |
C=CCSC1=NC2=NC=NC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)

![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)



![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)


